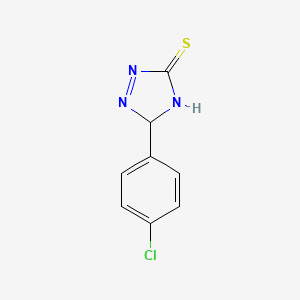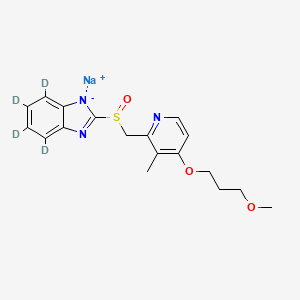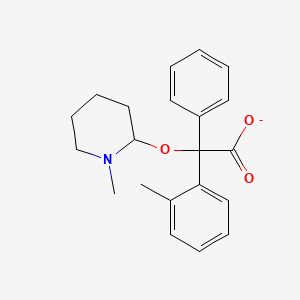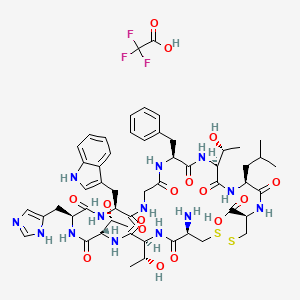![molecular formula C10H20ClN3 B12350777 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine CAS No. 1856060-22-4](/img/structure/B12350777.png)
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine is a chemical compound with the molecular formula C10H20ClN3. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions, followed by purification processes such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit well in the active site of certain enzymes, leading to its biological effects . The compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and resulting in its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other pyrazole derivatives . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
1856060-22-4 |
|---|---|
Molecular Formula |
C10H20ClN3 |
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-8(2)5-11-6-10-7-12-13(4)9(10)3;/h7-8,11H,5-6H2,1-4H3;1H |
InChI Key |
MYIKLUCRRWJJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)







![1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350757.png)
![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)
![5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12350765.png)
